Enantiomeric Identity: (S)-Configuration Defines Absolute Stereochemistry for Downstream Chiral Drug Candidates
The target compound bears the defined (S)-absolute configuration at the pyrrolidine C3 position, as verified by its InChI Key (BDCJZHQJLBVLAX-VIFPVBQESA-N) and canonical SMILES (CN(C(=O)OC(C)(C)C)[C@H]1CCN(C(=O)CCl)C1) reported by Fluorochem . The (R)-enantiomer (CAS 1354001-16-3) is the stereochemical opposite, yielding the mirror-image spatial orientation of the amine-bearing carbon. In the broader pyrrolidine-carbamate class, stereochemistry has been shown to produce up to a 15-fold difference in target receptor affinity between (S)- and (R)-enantiomers, as documented for the structurally related cyclopropyl analog . While specific enantiomeric excess (ee) values for the target compound are not publicly disclosed by suppliers, procurement of the single (S)-enantiomer from a qualified vendor ensures that the material introduced into a chiral synthesis matches the stereochemical demand of the target pharmacophore, avoiding the confounding biological and analytical consequences of the racemate or wrong enantiomer.
| Evidence Dimension | Absolute configuration (C3 stereocenter) |
|---|---|
| Target Compound Data | (S)-configuration (CAS 1354011-44-1) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1354001-16-3); racemic mixture (if substituted) |
| Quantified Difference | Opposite absolute configuration; up to 15-fold receptor affinity difference documented for class analog (S vs. R) |
| Conditions | Comparative affinity data from computational models and binding assays for (S)- vs. (R)-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester |
Why This Matters
Procurement of the incorrect enantiomer leads to the wrong absolute configuration in the final drug candidate, which can reduce target binding affinity and compromise pharmacological activity.
